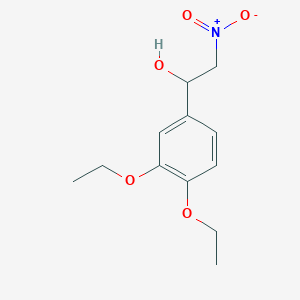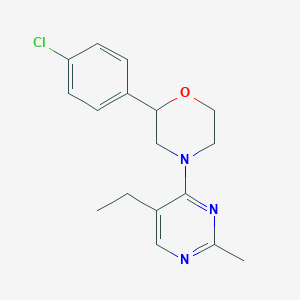
1-(3,4-diethoxyphenyl)-2-nitroethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-diethoxyphenyl)-2-nitroethanol (DEN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEN is a yellow crystalline solid with a molecular formula of C12H17NO4 and a molecular weight of 243.27 g/mol. This compound is also known as "fenethylline" and "captagon," which are its brand names used in some countries. DEN was first synthesized in the 1960s and has since been used for various purposes, including as a stimulant, antidepressant, and cognitive enhancer.
作用机制
The exact mechanism of action of DEN is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. DEN is also thought to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DEN has been shown to have a range of biochemical and physiological effects. In animal studies, DEN has been shown to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in mood regulation and cognitive function. DEN has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration. Additionally, DEN has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
实验室实验的优点和局限性
One advantage of using DEN in laboratory experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, DEN has been extensively studied and has a well-established safety profile. However, one limitation of using DEN in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, DEN has been shown to have some potential for abuse, which may limit its use in certain settings.
未来方向
There are several potential future directions for research on DEN. One area of interest is its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of DEN and its potential applications in treating mood disorders and cognitive impairment. Finally, more research is needed to explore the potential risks associated with the use of DEN, including its potential for abuse and dependence.
合成方法
The synthesis of DEN involves the reaction between 3,4-diethoxybenzaldehyde and nitroethane in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction takes place under basic conditions and yields DEN as a yellow solid. The synthesis of DEN is relatively simple and can be performed in a laboratory setting.
科学研究应用
DEN has been extensively studied for its potential applications in scientific research. One of its primary uses is as a cognitive enhancer, as it has been shown to improve memory and learning in animal studies. DEN has also been investigated for its potential use in treating depression, as it has been shown to have antidepressant effects in animal models. Additionally, DEN has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-nitroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-3-17-11-6-5-9(7-12(11)18-4-2)10(14)8-13(15)16/h5-7,10,14H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOGSVOPMKZAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C[N+](=O)[O-])O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Diethoxyphenyl)-2-nitroethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5304548.png)
![1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304556.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5304559.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304565.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3,5-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5304566.png)
![N-ethyl-N-[(3-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5304567.png)
![(4aS*,8aR*)-6-{[2-(2-furyl)pyrimidin-5-yl]methyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304577.png)
![3-[(2-fluorobenzyl)thio]-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5304597.png)
![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)


